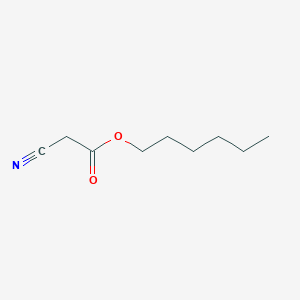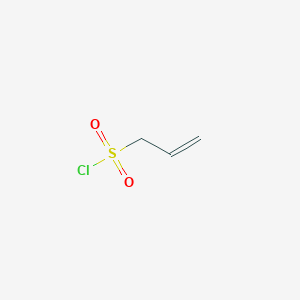
Tungsten nitride (WN)
Übersicht
Beschreibung
Tungsten nitride is an inorganic compound composed of tungsten and nitrogen. It is a hard, solid, brown-colored ceramic material that is electrically conductive and decomposes in water. Tungsten nitride is used in microelectronics as a contact material, for conductive layers, and as barrier layers between silicon and other metals such as tungsten or copper .
Synthetic Routes and Reaction Conditions:
β-to-δ Phase Transformation: A general synthetic method involves introducing a second transition metal to prepare hexagonal δ-tungsten nitride and its composites.
Two-Dimensional Nanosheets: A facile synthetic strategy for in-situ preparation of two-dimensional highly crystalline tungsten nitride nanosheets involves controlling the morphology through hydrothermal and nitridation processes.
Industrial Production Methods:
Nanoscale Tungsten Nitride: Nanoscale tungsten nitride can be synthesized using sodium tungstate and carbon-based reagents at intermediate temperatures (500-800°C) under controlled conditions.
Types of Reactions:
Reduction: Tungsten nitride can be reduced to tungsten metal under specific conditions.
Substitution: Tungsten nitride can participate in substitution reactions where nitrogen atoms are replaced by other elements.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various halides or other reactive species under controlled conditions.
Major Products:
Oxidation: Tungsten oxides (e.g., tungsten dioxide, tungsten trioxide).
Reduction: Tungsten metal.
Substitution: Various substituted tungsten compounds.
Wissenschaftliche Forschungsanwendungen
Tungsten nitride has a wide range of applications in scientific research:
Microelectronics: Used as a contact material and for conductive layers in microelectronic devices.
Catalysis: Tungsten nitride-based materials are used as electrocatalysts for reactions such as the hydrogen evolution reaction and oxygen reduction reaction
Energy Storage: Tungsten nitride nanoparticles are used as high-rate anodes for lithium-ion batteries.
Nanoelectronics: Nanocrystalline tungsten nitride is used in nanoelectronics due to its controlled morphology and desirable properties.
Wirkmechanismus
The mechanism by which tungsten nitride exerts its effects involves:
Enhanced W 5d–N 2p Orbital Hybridization: This strong covalent bonding improves mechanical strength and hardness.
Synergistic Effects: The incorporation of transition metals such as cobalt into tungsten nitride optimizes the free energy of hydrogen adsorption, enhancing catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Titanium Nitride: Used similarly in microelectronics but has different electrical and mechanical properties.
Tungsten Silicide: Used in similar applications but has different chemical stability and conductivity.
Other Tungsten Nitrides: Hexagonal tungsten nitride, rhombohedral tungsten nitride, and cubic tungsten nitride have varying structures and properties.
Uniqueness:
Eigenschaften
IUPAC Name |
azanylidynetungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/N.W | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHJCRXBQPGLOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NW | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065236 | |
| Record name | Tungsten nitride (WN) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12058-38-7, 12033-72-6 | |
| Record name | Tungsten nitride (WN) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12058-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tungsten nitride (WN) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012058387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungsten nitride (W2N) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tungsten nitride (WN) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tungsten nitride (WN) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ditungsten nitride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)
